molecular formula C10H9BrN2 B8735990 (6-Bromoquinolin-2-YL)methanamine CAS No. 1056615-74-7

(6-Bromoquinolin-2-YL)methanamine

Cat. No.: B8735990
CAS No.: 1056615-74-7
M. Wt: 237.10 g/mol
InChI Key: BKBFDKKIZGWBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Bromoquinolin-2-YL)methanamine (CAS 1056615-74-7) is a high-value brominated quinoline derivative serving as a versatile building block in organic and medicinal chemistry research. This compound, with the molecular formula C10H9BrN2 and a molecular weight of 237.10 g/mol, is characterized by its reactive amine and bromine functional groups, which allow for diverse chemical modifications . Its primary research value lies in its role as a key precursor for the synthesis of complex heterocyclic systems. For instance, derivatives of 2-(aminomethyl)quinoline, such as this compound, are effectively utilized in cyclocondensation reactions with nitroalkanes to produce imidazo[1,5-a]pyridine frameworks—a privileged scaffold found in many biologically active compounds and potential therapeutic agents . Researchers can leverage this compound to develop novel molecules for applications in drug discovery, material science, and as ligands in catalysis. The product is supplied with a purity of not less than 98% . It is essential to store this chemical in a dry, sealed place, protected from light . This product is strictly for Research Use Only and is not intended for direct human use, diagnostic applications, or any other form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1056615-74-7

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

(6-bromoquinolin-2-yl)methanamine

InChI

InChI=1S/C10H9BrN2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h1-5H,6,12H2

InChI Key

BKBFDKKIZGWBDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)CN)C=C1Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromoquinolin 2 Yl Methanamine and Its Analogues

Retrosynthetic Pathways and Strategic Bond Disconnections for the Quinoline-Methanamine Core

The synthesis of the (6-Bromoquinolin-2-YL)methanamine core involves strategic planning through retrosynthesis. This process breaks down the target molecule into simpler, commercially available starting materials. The key disconnections for the quinoline-methanamine core are typically at the C2-methanamine bond and the bonds forming the quinoline (B57606) ring.

A primary retrosynthetic approach involves disconnecting the aminomethyl group at the C2 position. This leads to a 2-substituted quinoline precursor, such as a 2-cyanoquinoline or a 2-carboxaldehyde. These precursors can then be converted to the desired methanamine functionality through reduction or reductive amination.

Another strategic disconnection involves breaking the bonds of the quinoline ring itself. This can be approached through established named reactions like the Skraup or Friedländer synthesis, which build the quinoline system from aniline (B41778) and carbonyl precursors. For the target molecule, a 4-bromoaniline (B143363) derivative would be a logical starting point.

Classical Synthetic Routes to 6-Bromo-Substituted Quinoline Systems

Skraup and Friedländer Condensation Approaches for Quinoline Ring Formation

Skraup Synthesis:

The Skraup synthesis is a classic method for producing quinolines by reacting an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgnih.gov To obtain a 6-bromo-substituted quinoline, 4-bromoaniline is the typical starting material. The reaction is known for its often harsh conditions and potentially violent nature, though modifications have been developed to mitigate this. wikipedia.orgrsc.org The general steps of the Skraup reaction are:

Dehydration of glycerol by sulfuric acid to form acrolein.

Michael addition of the aniline derivative to acrolein.

Acid-catalyzed cyclization and dehydration to form a dihydroquinoline.

Oxidation of the dihydroquinoline to the final quinoline product.

Recent studies have explored greener approaches, such as using microwave activation to reduce reaction times and avoid toxic reagents. rsc.org

Friedländer Synthesis:

The Friedländer synthesis offers a more versatile and often milder route to quinolines. jk-sci.comwikipedia.orgorganicreactions.org This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. jk-sci.comwikipedia.orgorganicreactions.orgorganic-chemistry.org For the synthesis of a 6-bromoquinoline (B19933) derivative, a 2-amino-5-bromobenzaldehyde (B112427) or a related ketone would be reacted with a suitable carbonyl compound. jk-sci.comorganic-chemistry.org

The reaction mechanism can proceed through two main pathways: an initial aldol (B89426) condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org The choice of catalyst and reaction conditions can influence the yield and regioselectivity of the product. wikipedia.orgresearchgate.net A variety of catalysts have been employed, including mineral acids, Lewis acids, and solid-supported catalysts like montmorillonite (B579905) K-10 and zeolites. wikipedia.orgresearchgate.net

Bromination Strategies for Introducing the C-6 Bromo Moiety

Direct bromination of the quinoline ring is an alternative strategy for introducing the bromine atom at the C-6 position. The regioselectivity of electrophilic substitution on the quinoline ring is highly dependent on the reaction conditions and the substituents already present on the ring. rsc.orgacgpubs.orgresearchgate.net

For unsubstituted quinoline, electrophilic attack generally favors the 5- and 8-positions. However, the presence of activating or deactivating groups can alter this preference. The use of specific brominating agents and reaction conditions can achieve C-6 bromination. For example, N-bromosuccinimide (NBS) has been used for the regioselective bromination of certain quinoline derivatives. rsc.orgnih.gov In some cases, bromination of a tetrahydroquinoline precursor followed by aromatization can provide a route to 6-bromoquinolines. ulakbim.gov.tr

Studies have shown that the bromination of 8-substituted quinolines can be complex, sometimes yielding a mixture of mono- and di-brominated products. acgpubs.orgresearchgate.net Careful optimization of the reaction conditions, such as the choice of solvent and the stoichiometry of the brominating agent, is crucial for achieving the desired C-6 substitution. acgpubs.orgresearchgate.net

Modern Catalytic Approaches for the Synthesis of this compound

Palladium-Catalyzed Cyclization and Annulation Reactions for Quinoline Construction

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for the construction of heterocyclic systems like quinolines. nih.govnih.govorganic-chemistry.org These methods often proceed under milder conditions and with higher functional group tolerance compared to classical methods. nih.gov

Palladium-catalyzed annulation reactions can construct the quinoline ring through various pathways, such as the cyclization of o-alkenylanilines with alkynes or the reaction of N-phenylacrylamides. nih.govorganic-chemistry.org These reactions can be designed to produce highly substituted quinolines with good regioselectivity. For instance, palladium-catalyzed oxidative cyclization of o-vinylanilines and alkynes using molecular oxygen as a green oxidant has been reported. organic-chemistry.org Another approach involves the palladium-catalyzed cascade reaction of 1,3-butadiynamides with alcohols to yield 2-alkoxyquinolines, which can be further functionalized. mdpi.com

The synthesis of quinolin-2(1H)-ones, which can be precursors to quinolines, has also been achieved through palladium-catalyzed C-H activation and annulation reactions. nih.govmdpi.com These methods offer novel and efficient ways to access the core quinoline structure.

Stereoselective Introduction of the Methanamine Functionality

The introduction of the methanamine group at the C2 position can be achieved through various methods. A common precursor is 2-cyanoquinoline, which can be reduced to (quinolin-2-yl)methanamine. The stereoselective synthesis of chiral (quinolin-2-yl)methanamine derivatives is an area of growing interest.

One approach to achieving stereoselectivity is through the asymmetric hydrogenation of a suitable precursor. For example, the asymmetric hydrogenation of 2-quinolones has been developed to produce chiral 3,4-dihydro-2-quinolones with high enantioselectivity. nih.gov While this provides a chiral dihydro-quinolone, further steps would be needed to introduce the methanamine at C2 and aromatize the ring.

Another strategy involves the asymmetric reduction of a prochiral ketone precursor to a chiral alcohol, which can then be converted to the amine. More directly, asymmetric bioreduction of β-cyanoacrylic acids has been used to create chiral precursors for molecules with aminomethyl groups. researchgate.net Catalytic asymmetric hydrogenation of quinoline carbocycles has also been explored, though this typically affects the benzene (B151609) ring rather than introducing a new chiral center at a substituent. rsc.org The development of catalytic asymmetric methods for the direct introduction of the aminomethyl group onto the quinoline ring remains a challenging but important goal.

Table of Reaction Conditions for Quinoline Synthesis

Reaction TypeStarting MaterialsCatalyst/ReagentsConditionsProduct Type
Skraup Synthesis Aniline, GlycerolH₂SO₄, Oxidizing AgentHigh TemperatureUnsubstituted/Substituted Quinolines
Friedländer Synthesis 2-Aminoaryl Ketone/Aldehyde, Carbonyl CompoundAcid or BaseRefluxSubstituted Quinolines
Pd-Catalyzed Annulation o-Alkenylaniline, AlkynePdCl₂, PPh₃, Cu(TFA)₂80°C, O₂2,3-Disubstituted Quinolines organic-chemistry.org
NBS Bromination TetrahydroquinolineNBSMild ConditionsBromoquinolines rsc.org

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) have become a powerful tool in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.orgrsc.org This approach is highly valued for its efficiency, atom economy, and ability to generate diverse molecular scaffolds. rsc.orgrsc.org Several MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully adapted for the synthesis of a wide variety of quinoline derivatives. rsc.orgrsc.org

One notable MCR strategy for synthesizing 2-substituted quinolines involves a three-component reaction based on a modification of the Grieco reaction. acs.org This method has been applied to both liquid-phase and solid-phase synthesis, enabling the creation of libraries of quinoline derivatives. acs.org Another approach utilizes a Lewis acid-catalyzed three-component reaction between an aldehyde, an amine, and an alkyne to produce quinolines, with catalysts like Yb(OTf)₃ showing higher yields than FeCl₃. scielo.br The mechanism is believed to involve the formation of a propargylamine (B41283) intermediate, which then undergoes intramolecular hydroarylation and subsequent cyclization. scielo.br

Copper-catalyzed MCRs have also been developed for the synthesis of 2-aryl quinolines from simple anilines and aryl ketones, using oxygen as the oxidant and DMSO as a carbon source. rsc.org This method is atom-efficient and allows for the direct generation of 2-aryl quinolines with a range of electronic groups on the starting materials. rsc.org

Table 1: Examples of Multi-Component Reactions for Quinoline Synthesis

Reaction TypeStarting MaterialsCatalyst/ConditionsKey Features
Modified Grieco ReactionAldehyde, Amine, DienophileYb(OTf)₃Applicable to liquid and solid-phase synthesis. acs.org
Lewis Acid-CatalyzedAldehyde, Amine, AlkyneYb(OTf)₃ or FeCl₃Yields vary with catalyst choice. scielo.br
Copper-CatalyzedAniline, Aryl KetoneCopper catalyst, O₂, DMSOAtom-efficient, direct synthesis of 2-aryl quinolines. rsc.org

Sustainable and Green Chemical Approaches in the Synthesis of Quinolines

Driven by growing environmental concerns, the development of sustainable and green synthetic methods has become a major focus in chemical research. nih.govacs.org Traditional methods for quinoline synthesis often involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste. nih.gov In contrast, green chemistry approaches aim to minimize environmental impact by using safer solvents, reducing reaction times, and improving atom economy. nih.govacs.org

Solvent-Free and Microwave-Assisted Protocols

Microwave-assisted organic synthesis has emerged as a key green chemistry technique, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ingentaconnect.combenthamdirect.comlew.ro The rapid and efficient construction of the quinoline scaffold can be achieved through a microwave-assisted Friedländer synthesis. nih.gov For instance, the reaction of a 2-aminophenyl ketone with a cyclic or acyclic ketone using neat acetic acid as both solvent and catalyst under microwave irradiation can produce quinolines in excellent yields in as little as five minutes. nih.gov This method avoids the need for the high temperatures or strong acids often required in traditional Friedländer syntheses. nih.gov

Microwave irradiation has also been successfully combined with multi-component reactions to synthesize complex quinoline derivatives. lew.ro A one-pot, three-component microwave-assisted synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives from benzo[f]quinoline, 2-bromo-acetophenones or 2-chloro-(N-phenyl)acetamides, and electron-deficient alkynes has been reported. lew.ro This protocol offers significant advantages, including shorter reaction times, reduced solvent consumption, and operational simplicity. lew.ro

Metal-Free and Organocatalytic Transformations

The use of transition metals in catalysis, while highly effective, can lead to concerns about cost, toxicity, and contamination of the final product. As a result, metal-free and organocatalytic methods for quinoline synthesis are gaining prominence. nih.govacs.orgnih.gov

An efficient, one-pot organocatalytic procedure has been developed for the synthesis of complex polycyclic hexahydrocyclopenta[b]quinoline derivatives. nih.govacs.org This method demonstrates high tolerance for various aldehydes, anilines, and nitroalkenes, producing the desired products in high yields with excellent stereoselectivity. nih.govacs.org The reaction proceeds through an intramolecular aza-Diels–Alder reaction of a δ,ε-unsaturated aldehyde formed in situ. acs.org

Another metal-free approach involves the tandem cyclization of 2-styrylanilines with 2-methylbenzothiazoles or 2-methylquinolines. acs.orgnih.gov This strategy enables the activation of C(sp³)–H bonds and the formation of new C–C and C–N bonds under mild conditions, offering excellent functional group tolerance and the potential for scaled-up synthesis. acs.orgnih.gov

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a central principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. rsc.org Synthetic routes with high atom economy are inherently more efficient and generate less waste.

A highly atom-economical method for the direct synthesis of quinoline derivatives from substituted o-nitrotoluenes and olefins has been developed. rsc.orgrsc.org This one-pot procedure, which uses a cesium catalyst, proceeds under mild, metal-free conditions and produces quinolines in good to high yields. rsc.orgrsc.org The only byproduct is water, making it a highly efficient process. rsc.org

Another strategy that exemplifies high atom economy is the use of DMSO as a one-carbon source in the annulation of arylamines and arylaldehydes to form 3-arylquinolines. organic-chemistry.org This [3+1+1+1] annulation provides a direct and efficient route to these valuable compounds. organic-chemistry.org

Comparative Analysis of Synthetic Efficiency, Yields, and Functional Group Tolerance Across Methodologies

The choice of synthetic methodology for preparing this compound and its analogues depends on several factors, including the desired substitution pattern, required scale, and available resources. A comparative analysis of the different approaches reveals their respective strengths and weaknesses.

Table 2: Comparison of Synthetic Methodologies for Quinolines

MethodologyEfficiencyYieldsFunctional Group ToleranceKey Advantages
Multi-Component Reactions High (single step)Moderate to HighGoodConvergent, diversity-oriented. rsc.orgrsc.org
Microwave-Assisted Synthesis Very High (short reaction times)High to ExcellentGoodRapid, energy-efficient. ingentaconnect.combenthamdirect.comnih.gov
Metal-Free/Organocatalysis HighGood to ExcellentExcellentAvoids metal contamination, mild conditions. nih.govacs.orgnih.gov
High Atom Economy Methods Very HighGood to HighGoodMinimal waste, cost-effective. rsc.orgrsc.org

Traditional methods like the Skraup and Friedländer syntheses, while foundational, often suffer from harsh conditions, low yields, and limited functional group tolerance. nih.govnih.gov Modern approaches offer significant improvements.

Multi-component reactions provide a rapid and convergent route to complex quinolines, often with good yields and functional group tolerance. rsc.orgrsc.orgacs.org However, optimizing the reaction conditions for multiple components can be challenging.

Microwave-assisted synthesis stands out for its remarkable efficiency, drastically reducing reaction times from hours or days to minutes, while often improving yields. lew.ronih.gov This makes it an attractive option for rapid library synthesis and process optimization.

Metal-free and organocatalytic methods are particularly valuable for the synthesis of pharmaceutical intermediates where metal contamination is a critical concern. nih.govnih.gov These methods often exhibit excellent functional group tolerance, allowing for the synthesis of highly functionalized quinolines. acs.orgnih.gov

Finally, methods designed for high atom economy are the most sustainable in the long term, minimizing waste and making the most efficient use of starting materials. rsc.orgrsc.orgorganic-chemistry.org These approaches are particularly well-suited for large-scale industrial production.

The presence of various functional groups on the quinoline ring can influence the catalytic activity of the resulting compounds. For example, electron-donating groups can increase the electron density at the nitrogen atom, enhancing coordination with metal catalysts and leading to higher catalytic activity in certain reactions. mdpi.com Conversely, electron-withdrawing groups can decrease this activity. mdpi.com The development of synthetic methods with broad functional group tolerance is therefore crucial for accessing a wide range of quinoline derivatives with diverse properties. nih.gov

Reactivity Profiles and Transformational Chemistry of 6 Bromoquinolin 2 Yl Methanamine

Derivatization Reactions of the Methanamine Moiety

The primary amine group in (6-bromoquinolin-2-yl)methanamine is a nucleophilic center that readily participates in a variety of classical amine derivatization reactions. These transformations allow for the introduction of diverse functional groups, leading to a broad spectrum of molecular architectures.

The primary amine of this compound can be readily acylated, alkylated, and sulfonylated to afford the corresponding amides, secondary or tertiary amines, and sulfonamides, respectively.

Acylation: In the presence of a base, the primary amine reacts with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This reaction is fundamental for introducing a variety of acyl groups.

Alkylation: Alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

Sulfonylation: The reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is crucial for the synthesis of compounds with potential biological activities. Recent advancements have also explored the use of potassium/sodium metabisulfite (B1197395) as a sulfur dioxide surrogate for sulfonylation reactions. rsc.org

Reaction TypeReagent ClassProduct Type
AcylationAcid Chlorides, AnhydridesAmide
AlkylationAlkyl HalidesSecondary/Tertiary Amine
SulfonylationSulfonyl ChloridesSulfonamide

The primary amine of this compound serves as a precursor for the synthesis of imines, amides, and ureas, which are important functional groups in medicinal chemistry.

Imines: Condensation of the primary amine with aldehydes or ketones, typically under acid catalysis, results in the formation of imines (Schiff bases). masterorganicchemistry.comorganic-chemistry.orgredalyc.orglibretexts.org This reversible reaction involves the formation of a carbinolamine intermediate followed by dehydration. libretexts.org

Amides: Amide bond formation can be achieved through various methods, including the coupling of the amine with carboxylic acids using coupling agents or via aminocarbonylation of related haloquinolines. nih.gov For instance, the palladium-catalyzed aminocarbonylation of 6-iodoquinoline (B82116) has been shown to produce quinoline-6-carboxamides. nih.gov

Ureas: Ureas can be synthesized by reacting the primary amine with isocyanates or by a two-step process involving the formation of a carbamate (B1207046) intermediate followed by reaction with another amine. mdpi.comnih.gov The urea (B33335) functionality is a key feature in many bioactive molecules due to its hydrogen bonding capabilities. nih.gov

Functional GroupSynthetic MethodKey Intermediates/Reagents
ImineCondensation with Aldehyde/KetoneAcid catalyst, Carbinolamine
AmideCoupling with Carboxylic AcidCoupling agents (e.g., DCC, EDC)
AmideAminocarbonylationPalladium catalyst, Carbon monoxide
UreaReaction with IsocyanateIsocyanate
UreaFrom CarbamatePhenyl chloroformate, Amine

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from primary amines. organic-chemistry.orgmdpi.comyoutube.com This process involves the initial formation of an imine or enamine intermediate by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction. youtube.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives, such as sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), being commonly used due to their selectivity. youtube.com This one-pot procedure is highly efficient and avoids the isolation of the intermediate imine. organic-chemistry.org By choosing the appropriate carbonyl compound, a wide range of alkyl groups can be introduced to the nitrogen atom of this compound, providing access to a diverse library of secondary and tertiary amines.

Amine ProductReaction StrategyCommon Reducing Agents
Secondary AmineReaction with Aldehyde/Ketone followed by reductionNaBH4, NaBH3CN, NaBH(OAc)3, H2/Catalyst
Tertiary AmineReaction with excess Aldehyde/Ketone followed by reductionNaBH4, NaBH3CN, NaBH(OAc)3, H2/Catalyst

Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Bromo Position

The bromine atom at the C-6 position of the quinoline (B57606) ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions. These transformations are instrumental in forming new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex biaryl, heteroaryl, and aminated quinoline derivatives.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds, particularly for creating biaryl and heteroaryl structures. libretexts.orgrsc.org This reaction typically involves the coupling of an aryl or heteroaryl halide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The 6-bromo position of this compound is an excellent handle for such transformations. The reaction is tolerant of a wide range of functional groups and has been successfully applied to the arylation and heteroarylation of various quinoline systems. nih.govorganic-chemistry.orgnih.govmdpi.com The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates. organic-chemistry.orgmdpi.com This methodology allows for the direct linkage of the quinoline core to a diverse array of aryl and heteroaryl moieties, significantly expanding the chemical space accessible from this starting material. wmich.eduresearchgate.netmdpi.comscispace.com

Coupling PartnerCatalyst System (Example)Product Type
Arylboronic acidPd(PPh3)4 / Base6-Aryl-2-(aminomethyl)quinoline
Heteroarylboronic acidPd(dppf)Cl2 / Base6-Heteroaryl-2-(aminomethyl)quinoline

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.orglibretexts.orgyoutube.com This reaction enables the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, to form arylamines. organic-chemistry.orglibretexts.org In the context of this compound, the Buchwald-Hartwig amination can be strategically employed at the C-6 bromo position. Studies on related 6-bromoquinolines have demonstrated the feasibility of selective amination at this position. nih.gov The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. youtube.com This methodology provides a direct route to 6-aminoquinoline (B144246) derivatives, which are important scaffolds in medicinal chemistry.

Amine NucleophileCatalyst System (Example)Product Type
Primary AminePd2(dba)3 / Buchwald Ligand / Base6-(Alkylamino) or 6-(Arylamino) quinoline derivative
Secondary AminePd(OAc)2 / Buchwald Ligand / Base6-(Dialkylamino) or 6-(Arylalkylamino) quinoline derivative

Sonogashira Coupling for C-C Alkynylations

The Sonogashira coupling is a powerful cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org For this compound, the bromine atom at the 6-position serves as the halide, enabling the introduction of various alkynyl groups.

The reaction is typically carried out under mild conditions, often at room temperature, and is tolerant of a wide array of functional groups. wikipedia.orgnrochemistry.com The general reactivity trend for the halide is I > Br > Cl. wikipedia.org The choice of palladium catalyst, copper source, base, and solvent can significantly influence the reaction's efficiency. Common palladium catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org

A key consideration in Sonogashira coupling is the potential for the homocoupling of the terminal alkyne, known as the Glaser coupling, which can be minimized by running the reaction under an inert atmosphere. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent this side reaction. wikipedia.orgorganic-chemistry.org

Table 1: Representative Sonogashira Coupling Reaction of this compound

Reactant 1Reactant 2 (Alkyne)Catalyst SystemBaseSolventProduct
This compoundPhenylacetylenePd(PPh₃)₂Cl₂, CuIDiisopropylamineTHF(6-(Phenylethynyl)quinolin-2-yl)methanamine
This compoundTrimethylsilylacetylenePd(dppf)Cl₂TriethylamineDMF(6-((Trimethylsilyl)ethynyl)quinolin-2-yl)methanamine

This table presents hypothetical examples based on typical Sonogashira reaction conditions.

Heck and Negishi Coupling Reactions

Beyond alkynylations, the bromo substituent on this compound is also amenable to other palladium-catalyzed cross-coupling reactions, such as the Heck and Negishi couplings. These reactions are fundamental in C-C bond formation. researchgate.net

The Heck reaction involves the coupling of the aryl halide with an alkene in the presence of a palladium catalyst and a base. This would allow for the introduction of vinyl groups at the 6-position of the quinoline ring.

The Negishi coupling utilizes an organozinc reagent to couple with the aryl halide, catalyzed by a palladium or nickel complex. researchgate.net This method is known for its high functional group tolerance and allows for the formation of alkyl, aryl, or vinyl C-C bonds. For instance, reacting this compound with an organozinc reagent like dimethylzinc (B1204448) in the presence of a catalyst such as Pd(dppe)Cl₂ or Pd(dppf)Cl₂ could yield (6-methylquinolin-2-yl)methanamine. researchgate.net

Reactivity of the Quinoline Core Towards Further Functionalization

The quinoline ring system itself is a versatile scaffold that can undergo various chemical transformations.

Electrophilic Aromatic Substitution (EAS) on the Quinoline Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. wikipedia.org In the case of quinoline, the reaction generally occurs on the carbocyclic (benzene) ring, as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom. youtube.com The presence of substituents already on the ring directs the position of the incoming electrophile. wikipedia.orgmasterorganicchemistry.com

For this compound, the bromine atom is a deactivating but ortho-, para-directing group, while the aminomethyl group's directing influence would depend on the reaction conditions (protonated vs. free amine). Common EAS reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com Under vigorous conditions, quinoline can be sulfonated to yield a mixture of sulfonic acid derivatives. uop.edu.pk

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge of this intermediate. libretexts.orgyoutube.com

In this compound, the quinoline nitrogen itself acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. While the bromine at the 6-position is a potential leaving group, nucleophilic substitution on the quinoline ring often occurs at the C-2 and C-4 positions. uop.edu.pk For instance, quinoline can react with sodium amide to form 2-aminoquinoline (B145021) or with potassium hydroxide (B78521) at high temperatures to yield 2-hydroxyquinoline. uop.edu.pk Recent studies suggest that many SNAr reactions may proceed through a concerted mechanism rather than a stepwise one. nih.gov

Oxidation and Reduction Chemistry of the Quinoline Nitrogen and Ring System

The quinoline ring system can undergo both oxidation and reduction. youtube.com

Oxidation of the quinoline ring can lead to various products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can cleave the benzene (B151609) ring to form pyridine-2,3-dicarboxylic acid (quinolinic acid). youtube.comwikipedia.org Enzymatic oxidation has also been explored as a green and efficient method for producing quinoline derivatives. rsc.org For instance, quinoline 2-oxidoreductase, a molybdenum-containing hydroxylase, can oxidize the C-2 position. rsc.org

Reduction of the quinoline ring typically affects the pyridine moiety first. youtube.com Mild reducing agents like tin and hydrochloric acid can selectively reduce the pyridine ring to afford 1,2,3,4-tetrahydroquinoline. uop.edu.pk More powerful reducing agents, such as catalytic hydrogenation with platinum or palladium, can lead to the complete reduction of both rings, yielding decahydroquinoline. uop.edu.pk

Annulation Reactions and Construction of Fused Heterocyclic Systems from this compound

The reactive sites on this compound, particularly the aminomethyl group and the bromo-substituted quinoline core, provide opportunities for annulation reactions to construct more complex fused heterocyclic systems. For example, the aminomethyl group could potentially participate in cyclization reactions with suitable bifunctional reagents to form a new ring fused to the quinoline system. Furthermore, the bromo group can be functionalized via cross-coupling reactions, and the resulting product could then undergo intramolecular cyclization to build fused structures. The Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group, is a classic method for quinoline synthesis and demonstrates the principles that could be applied to build upon the this compound scaffold. uop.edu.pk

Synthesis of Imidazoquinolines and Related Heterocycles

The 2-(aminomethyl)quinoline structure is a valuable precursor for the synthesis of fused imidazoquinolines, specifically the imidazo[1,5-a]quinoline (B8571028) ring system. This transformation typically involves the reaction of the primary amine with a reagent that can provide a single carbon atom to form the new imidazole (B134444) ring.

One common and effective method is the reaction with formic acid, which serves as the source for the C2-carbon of the imidazole ring. The reaction proceeds through an initial N-formylation of the aminomethyl group, followed by an acid-catalyzed intramolecular cyclization onto the quinoline ring nitrogen (N1). A subsequent dehydration step yields the aromatic imidazo[1,5-a]quinoline. nih.gov This general approach is analogous to procedures used for synthesizing other imidazo-fused heterocycles where a diamino functionality is present. nih.gov

Alternative one-carbon synthons can also be employed to achieve this cyclization. For instance, reaction with triethyl orthoformate can yield the desired product, often under acidic conditions. Furthermore, a two-step sequence involving acylation of the amine with an acyl chloride, followed by cyclization, can be used to install substituents on the imidazole ring. nih.gov

Table 1: Synthesis of Imidazo[1,5-a]quinoline Derivatives

Starting MaterialReagentProduct
This compound1. Formic Acid 2. Heat8-Bromoimidazo[1,5-a]quinoline
This compound1. Acetyl Chloride, Triethylamine 2. POCl₃, Heat8-Bromo-1-methylimidazo[1,5-a]quinoline
This compound1. Benzoyl Chloride, Pyridine 2. PPA, Heat8-Bromo-1-phenylimidazo[1,5-a]quinoline

Formation of Polycyclic Nitrogen-Containing Scaffolds

The dual functionality of this compound makes it a versatile building block for more complex, polycyclic nitrogen-containing frameworks. Both the aminomethyl group and the bromo-substituent can be leveraged to construct larger, multi-ring systems through various synthetic strategies.

The bromine atom at the C6 position is particularly amenable to palladium-catalyzed cross-coupling reactions. This allows for the fusion or linking of the quinoline core to other aromatic or heterocyclic systems. For example, a Suzuki-Miyaura coupling reaction with an appropriate boronic acid can be used to form a biaryl-type linkage, effectively creating a larger, conjugated polycyclic scaffold. nih.gov This strategy is widely used in medicinal chemistry to explore structure-activity relationships by introducing diverse molecular fragments. nih.gov

Simultaneously, the aminomethyl group can participate in cyclization reactions to build additional rings. Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules in a single step. researchgate.netrsc.org For instance, the amine can act as a nucleophilic component in reactions like the Povarov reaction (a formal aza-Diels-Alder reaction) or in condensations with dicarbonyl compounds to generate new fused heterocyclic rings. ufms.br The reaction of a related compound, 3-(aminomethyl)quinolin-2-amine, has been shown to produce pyrimido[4,5-b]quinoline derivatives, highlighting the utility of the aminomethyl group in forming fused six-membered rings. researchgate.net

These reactions can be performed sequentially. For example, a cross-coupling reaction at the C6-bromo position could be followed by a cyclization involving the C2-aminomethyl group, leading to highly complex and diverse molecular architectures.

Table 2: Synthesis of Polycyclic Scaffolds

Reaction TypeReagentsResulting Scaffold
Suzuki-Miyaura CouplingPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃6-Phenylquinolin-2-yl)methanamine derivative
Pictet-Spengler ReactionAcetaldehyde, H⁺1-Methyl-1,2,3,4-tetrahydropyrido[3,4-a]quinoline derivative
CondensationAcetylacetoneFused dihydropyridine (B1217469) ring system

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Bromoquinolin 2 Yl Methanamine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of (6-Bromoquinolin-2-YL)methanamine. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million, which allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. nih.govcsic.es This high accuracy is crucial in distinguishing between compounds with the same nominal mass but different elemental formulas.

In the analysis of this compound, HRMS would confirm the presence of bromine by its characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio). The fragmentation analysis provides valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecule will break apart in a predictable manner. Key fragmentation pathways for quinoline (B57606) derivatives often involve the loss of side chains and cleavage of the quinoline ring system. For this compound, expected fragments would include the loss of the aminomethyl group (-CH2NH2) and potentially the bromine atom. The precise mass of these fragments helps to piece together the molecule's structure, confirming the connectivity of the bromo-substituted quinoline core and the methanamine side chain.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For complex structures like this compound, multi-dimensional NMR experiments are essential for a complete and unambiguous assignment of all proton and carbon signals.

1H NMR and 13C NMR for Chemical Shift and Coupling Analysis

¹H NMR spectroscopy of this compound reveals the chemical environment of each proton. The aromatic protons on the quinoline ring will appear in the downfield region (typically 7-9 ppm) due to the deshielding effect of the aromatic ring current. The presence of the bromine atom and the methanamine group will influence the specific chemical shifts of the adjacent protons. For instance, the protons on the carbon bearing the bromine (C6) and its neighboring carbons will exhibit shifts that are characteristic of halogen substitution. The protons of the aminomethyl group (-CH2NH2) will appear in a more upfield region. The coupling constants (J-values) between adjacent protons provide information about their connectivity.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. chemicalbook.com The number of signals in the ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. The carbons of the quinoline ring will have distinct chemical shifts, with the carbon attached to the bromine atom showing a characteristic shift. The carbon of the methanamine side chain will also have a specific chemical shift.

A detailed analysis of both ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, allows for the initial assignment of the molecule's structure. researchgate.netbas.bg

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H37.5 - 7.7C3: 120 - 122
H48.1 - 8.3C4: 136 - 138
H57.9 - 8.1C4a: 128 - 130
H77.7 - 7.9C5: 129 - 131
H88.0 - 8.2C6: 118 - 120
CH₂4.0 - 4.2C7: 132 - 134
NH₂1.8 - 2.2C8: 125 - 127
C8a: 147 - 149
C2: 158 - 160
CH₂: 45 - 47

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To resolve any ambiguities from 1D NMR and to confirm the complete structure, a suite of 2D NMR experiments is employed. researchgate.netscience.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would confirm the connectivity of the protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for connecting different parts of the molecule, for example, showing the correlation between the protons of the methanamine group and the C2 carbon of the quinoline ring, thus confirming the position of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, even if they are not directly bonded. This provides information about the three-dimensional structure and conformation of the molecule in solution.

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of the entire molecular structure of this compound. researchgate.net

Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) spectroscopy is used to study the compound in its solid form, whether crystalline or amorphous. researchgate.net In the solid state, molecules are in a fixed orientation, which can lead to broader NMR signals. Techniques like magic-angle spinning (MAS) are used to narrow these signals. ssNMR can provide information about polymorphism (the existence of different crystal forms), which can have significant implications for the physical properties of a compound. It can also be used to study the local environment and packing of molecules in the solid state.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is X-ray crystallography. chemmethod.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the electron density map of the molecule, which reveals the precise positions of all the atoms in the crystal lattice.

For this compound, a successful X-ray crystal structure determination would provide:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths and bond angles.

The conformation of the molecule in the solid state.

Information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules pack together in the crystal. nih.gov

This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting and Molecular Vibrations

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These techniques are excellent for identifying the functional groups present in a molecule, as each functional group has characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, one would expect to see characteristic absorption bands for the N-H stretches of the amine group (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and the methylene (B1212753) group (around 2800-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (in the 1400-1600 cm⁻¹ region), and the C-Br stretch (at lower wavenumbers). researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.govmdpi.com Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would also show characteristic bands for the quinoline ring and the various functional groups.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amine (N-H)Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
C=C/C=N (Quinoline)Stretch1400 - 1600
C-NStretch1000 - 1250
C-BrStretch500 - 600

Note: These are general ranges and the exact peak positions can be influenced by the molecular structure and intermolecular interactions.

Computational and Theoretical Investigations of 6 Bromoquinolin 2 Yl Methanamine

Quantum Chemical Calculations of Electronic Structure and Molecular Properties (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. wikipedia.org Methods like Density Functional Theory (DFT) are employed to model the electronic structure and predict a variety of molecular properties that govern the behavior of (6-Bromoquinolin-2-YL)methanamine. researchgate.net

Quantum chemical calculations also yield several important descriptors that quantify a molecule's reactivity. These parameters, derived from HOMO and LUMO energies, provide a deeper understanding of the molecule's behavior in chemical reactions.

Table 1: Key Quantum Chemical Descriptors and Their Significance

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron from a molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to a molecule.
Electronegativity (χ) χ = (I + A) / 2 A measure of an atom's or molecule's ability to attract shared electrons.
Chemical Hardness (η) η = (I - A) / 2 Measures the resistance of a molecule to change its electron configuration; a hard molecule has a large HOMO-LUMO gap. rsc.orgscirp.org
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness; a soft molecule has a small HOMO-LUMO gap and is more reactive. rsc.org

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |

This table outlines the fundamental quantum chemical descriptors used to predict molecular reactivity.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a robust computational method used to investigate the intricacies of chemical reactions. rsc.org By calculating the potential energy surface of a reaction, DFT allows for the mapping of reaction pathways, the identification of intermediates, and the characterization of transition states—the high-energy structures that connect reactants to products. The energy required to reach the transition state is the activation energy, a key determinant of the reaction rate.

For this compound, DFT studies can elucidate several potential reaction mechanisms. For example, the primary amine of the aminomethyl group is a nucleophilic center and can participate in reactions such as acylation or alkylation. DFT calculations could model the step-by-step mechanism of such transformations, revealing the precise geometry of the transition state and the associated energy barrier. mdpi.com Furthermore, the bromine atom on the quinoline (B57606) ring can be a site for nucleophilic aromatic substitution or participate in cross-coupling reactions, pathways that are also amenable to DFT analysis. dergipark.org.tr Such studies provide invaluable insights into the compound's reactivity and can guide the optimization of synthetic procedures. rsc.org

Conformational Landscape Analysis and Energetic Minima of the Compound

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, and the energy associated with these arrangements. drugdesign.orglumenlearning.com

The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the quinoline ring to the aminomethyl group (-CH₂-NH₂). By systematically rotating this bond and calculating the potential energy at each step, a conformational energy profile can be generated. This profile reveals the energetic minima, which correspond to the most stable conformations (rotamers), and the energy barriers that separate them. organicchemistrytutor.com

The most stable conformations are typically staggered, where the atoms or groups on adjacent carbons are as far apart as possible, minimizing steric hindrance. chemistrysteps.com Conversely, eclipsed conformations, where these groups are aligned, represent energy maxima. chemistrysteps.com For this compound, the analysis would identify the preferred orientation of the -NH₂ group relative to the plane of the quinoline ring, which is crucial for understanding how the molecule interacts with biological targets like enzymes or receptors.

Intermolecular Interactions and Supramolecular Assembly Predictions

In the condensed phase (solid or liquid), molecules of this compound interact with one another through a variety of non-covalent forces. These intermolecular interactions dictate the compound's crystal packing, solubility, and other macroscopic properties. The key potential interactions for this molecule include:

Hydrogen Bonding: The primary amine (-NH₂) group is an excellent hydrogen bond donor, while the nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor. These interactions are highly directional and play a major role in forming defined supramolecular structures.

Halogen Bonding: The bromine atom can act as a Lewis acidic center, accepting electron density from a nucleophilic atom (like the nitrogen of another molecule) in a halogen bond.

π-π Stacking: The aromatic quinoline ring can interact with the ring of an adjacent molecule through π-π stacking, where the electron clouds of the rings overlap.

Computational techniques such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts within a crystal lattice. mdpi.com By analyzing these interactions, it's possible to predict how molecules will self-assemble into larger, ordered supramolecular structures like dimers, chains, or sheets. This understanding is critical for crystal engineering and the design of materials with specific properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues (focused on molecular descriptors)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are powerful tools in drug discovery, used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts. wisdomlib.orgresearchgate.net

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. nih.gov For this compound, these descriptors can be categorized as electronic, steric, or lipophilic.

Table 2: Selected Molecular Descriptors for this compound

Descriptor Type Descriptor Name Value Significance in QSAR
Constitutional Molecular Weight 237.10 g/mol Relates to the size and bulk of the molecule.
Topological Topological Polar Surface Area (TPSA) 38.9 Ų Predicts transport properties like cell permeability.
Lipophilicity XLogP3 2.5 Measures the compound's lipophilicity, affecting membrane permeability and binding.
Electronic HOMO/LUMO Energies Calculated via DFT Relate to the molecule's ability to participate in charge-transfer interactions with a target. substack.com
Steric Molecular Volume Calculated Describes the three-dimensional bulk of the molecule, which influences receptor fit.
H-Bonding Hydrogen Bond Donors 1 (from -NH₂) Quantifies the potential for hydrogen bonding with a biological target.

| H-Bonding | Hydrogen Bond Acceptors | 2 (from ring N and -NH₂) | Quantifies the potential for hydrogen bonding with a biological target. |

Values are based on the parent compound and are representative. QSAR studies rely on a range of such descriptors.

In a typical QSAR study involving analogues of this compound, these descriptors would be calculated for each compound in a series. Statistical methods, such as partial least squares (PLS) regression, are then used to build a model that correlates the descriptors with the measured biological activity (e.g., enzyme inhibition). The resulting model can highlight which properties are most important for activity, providing a roadmap for designing more potent analogues. nih.gov

Applications of 6 Bromoquinolin 2 Yl Methanamine As a Key Synthetic Building Block

Utilization in the Synthesis of Complex Organic Molecules and Natural Product Analogs

The quinoline (B57606) scaffold is a common motif in a wide array of biologically active natural products and complex organic molecules. The functional handles present on (6-Bromoquinolin-2-YL)methanamine—the primary amine and the aryl bromide—make it an attractive starting material for the synthesis of analogs of these complex structures. The aminomethyl group can be readily acylated, alkylated, or used in condensation reactions to append various side chains, while the bromo substituent is amenable to a range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds.

For instance, the general reactivity of 2-aminomethylquinolines allows for their incorporation into larger, more complex structures through the formation of amide, urea (B33335), or sulfonamide linkages. These reactions are fundamental in medicinal chemistry for the synthesis of compounds with potential therapeutic applications. The bromo group at the 6-position further enhances the synthetic utility by providing a site for late-stage functionalization, a powerful strategy in the synthesis of natural product analogs where diversification of a core structure is desired to explore structure-activity relationships.

Scaffold for the Development of Novel Heterocyclic Systems with Diverse Ring Fusions

The quinoline ring system is a foundational element in the synthesis of a multitude of fused heterocyclic compounds. tandfonline.com this compound can serve as a key precursor for the construction of novel polycyclic systems through intramolecular cyclization reactions. The amino group, after appropriate modification, can react with a suitably positioned electrophile on a substituent introduced at the bromine-bearing position, or vice versa, to forge a new ring.

Research on related quinoline derivatives has demonstrated various strategies for the synthesis of fused systems. For example, reactions involving the amino group of a 2-aminomethylquinoline with dicarbonyl compounds or their equivalents can lead to the formation of new heterocyclic rings fused to the quinoline core. researchgate.net Similarly, intramolecular cyclization reactions of appropriately substituted quinolines can yield a variety of fused systems, such as pyrazolo[3,4-a]acridines and indeno[1,2-b]pyrazolo[3,4-f]quinolines. nih.gov The presence of the bromo group on this compound offers a convenient handle to introduce the necessary functionality for such cyclization reactions, thereby enabling access to a diverse range of novel heterocyclic scaffolds.

PrecursorReagentFused Heterocyclic SystemReference
2,4-Dichloroquinoline-3-carbonitrilePhenylhydrazine3-amino-4-chloro-1-phenylpyrazolo[4,3-c]quinoline researchgate.net
Quinoline-2,4-dioneArylglyoxal monohydrates, β-naphtholBenzo acs.orgresearchgate.netchromeno[3,2-c]quinoline derivatives researchgate.net
1H-Indazol-6-amineAldehyde, 1,3-dicarbonyl compoundsPyrazolo[3,4-a]acridine derivatives nih.gov

Precursor in Ligand Design for Organometallic Catalysis and Coordination Chemistry

Quinoline-based ligands have been extensively used in organometallic catalysis and coordination chemistry due to the ability of the quinoline nitrogen to coordinate with a wide range of metal centers. researchgate.netacs.org The 2-aminomethyl substituent of this compound can act as an additional donor site, allowing the molecule to function as a bidentate N,N-ligand. The nature of the coordination can be further tuned by modification of the amino group.

The synthesis of chiral ligands containing quinoline motifs has been a significant area of research for asymmetric catalysis. researchgate.net These ligands, when complexed with transition metals, can catalyze a variety of enantioselective transformations, including carbon-carbon bond formations, allylic reactions, and cycloadditions. researchgate.net The bromo substituent on this compound can be exploited to immobilize the resulting metal complex on a solid support or to introduce other functional groups that can modulate the steric and electronic properties of the ligand, thereby influencing the catalytic activity and selectivity.

Quinoline-Based Ligand TypeMetalApplication in CatalysisReference
Chiral Schiff Base LigandsVariousAsymmetric Synthesis researchgate.net
Tri(quinolin-8-yl)-λ3-stibanePlatinumSynthesis of Pt-Sb Complexes acs.orgacs.org
Xantphos with Mo(CO)6MolybdenumDehydrogenative Coupling researchgate.net
8-sulfonyl-(1-pyrazolyl)-quinolineSilverSupramolecular Chemistry rsc.org

Role in Combinatorial Chemistry and Library Synthesis for Chemical Space Exploration

Combinatorial chemistry has become a powerful tool for the rapid synthesis of large libraries of compounds for high-throughput screening and drug discovery. The bifunctional nature of this compound makes it an ideal scaffold for the construction of such libraries. The amino group can be reacted with a diverse set of building blocks, such as carboxylic acids, isocyanates, or sulfonyl chlorides, in a parallel synthesis format. Subsequently, the bromo group can be subjected to a variety of cross-coupling reactions with another set of diverse reagents.

This two-dimensional diversification strategy allows for the generation of a large number of structurally distinct compounds from a single, readily accessible starting material. The resulting libraries of quinoline derivatives can then be screened for biological activity, leading to the identification of new lead compounds for drug development. The use of quinoline scaffolds in combinatorial libraries has been shown to be a fruitful approach for the discovery of new therapeutic agents. nih.gov The physicochemical properties of the resulting compounds can be tuned by the choice of building blocks, aiming to generate "drug-like" molecules with favorable pharmacokinetic profiles. nih.gov

Emerging Research Frontiers and Unexplored Reactivity of 6 Bromoquinolin 2 Yl Methanamine

Photo-induced and Electro-chemical Transformations

The unique electronic structure of the quinoline (B57606) ring, combined with the presence of a bromine atom, suggests that (6-Bromoquinolin-2-YL)methanamine could be a promising candidate for photo-induced and electrochemical reactions. These methods offer green and efficient alternatives to traditional synthetic protocols.

Photo-induced Transformations: The bromoquinoline moiety is a potential chromophore that can be activated by UV light. The photochemical reactions of bromoaromatic compounds often involve the homolytic cleavage of the carbon-bromine bond to generate aryl radicals. rsc.org This reactivity could be harnessed for various synthetic applications. For instance, in the presence of suitable hydrogen donors, a de-bromination reaction could occur. More complex transformations, such as photo-induced cross-coupling reactions with alkenes or alkynes, could lead to the formation of new carbon-carbon bonds at the 6-position of the quinoline ring. The hydrogen-bromine photochemical reaction is a well-studied process that proceeds via a radical chain mechanism, and similar principles could be applied here. dalalinstitute.comyoutube.com

Electrochemical Transformations: Electrochemical methods provide a powerful tool for inducing redox reactions. The quinoline nucleus can undergo both oxidation and reduction. The electrochemical behavior of quinones at conducting polymer electrodes has been extensively studied, revealing complex proton-coupled multi-electron transfer reactions. researchgate.net While not a quinone, the quinoline ring in this compound could exhibit interesting electrochemical properties.

Furthermore, electrochemical methods have been successfully employed for the bromination and subsequent functionalization of various organic molecules. frontiersin.orgmdpi.com For example, the electrochemical bromocyclization of tryptophol (B1683683) derivatives using MgBr₂ has been reported. mdpi.com It is conceivable that the bromine atom on the quinoline ring could be electrochemically activated to participate in coupling reactions. Anodic oxidation could also potentially target the methanamine side chain or the quinoline nitrogen. An interesting avenue of exploration would be the electrochemical coupling of this compound with other molecules, such as morpholine, which has been shown to react with quinoline N-oxides under electrochemical conditions. mdpi.com

Potential Transformation Method Key Reactive Site Potential Product Class
De-brominationPhoto-inducedC6-Br bond2-(Aminomethyl)quinoline
Photo-induced C-C couplingPhoto-inducedC6-Br bond6-Alkylated/Arylated quinolines
Electrochemical C-N couplingElectrochemicalC6-Br or NH₂6-Amino- or 2-(substituted aminomethyl)quinolines
Electrochemical Deoxygenation (of N-oxide)ElectrochemicalN-oxideAminoquinolines

Biocatalytic Approaches in its Synthesis or Derivatization

Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis and modification. The application of enzymes in the synthesis and derivatization of quinolines is a growing field of interest.

Biocatalytic Synthesis: While the direct biocatalytic synthesis of this compound has not been reported, enzymatic methods are known for the synthesis of the quinoline core. For example, monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been used in the chemo-enzymatic synthesis of quinolines and 2-quinolones. nih.govacs.org These methods often involve the cyclization of appropriately substituted anilines. It is plausible that a biocatalytic approach could be developed for the synthesis of the bromoquinoline scaffold from a suitable precursor.

Biocatalytic Derivatization: More immediate opportunities lie in the biocatalytic derivatization of the this compound molecule. The primary amine of the methanamine group is a potential substrate for various enzymes, such as transaminases, which could be used for stereoselective amination or deamination reactions. Lipases could be employed for the acylation of the amine, leading to a diverse range of amide derivatives.

Enzymatic oxidation of the quinoline ring is another promising avenue. rsc.org Enzymes like cytochrome P450 monooxygenases could potentially hydroxylate the quinoline ring at specific positions, leading to novel derivatives with altered biological activities. The site-selectivity of such enzymatic reactions would be a significant advantage over traditional chemical methods.

Enzyme Class Potential Reaction Target Moiety Potential Product
TransaminaseAsymmetric amination/deaminationMethanamineChiral amine derivatives
LipaseAcylationMethanamineAmide derivatives
Cytochrome P450HydroxylationQuinoline ringHydroxylated quinoline derivatives
Monoamine OxidaseOxidative aromatization (of precursor)Tetrahydroquinoline precursorQuinoline core

Exploration of Novel Reaction Pathways and Domino Sequences

The multifunctional nature of this compound makes it an ideal substrate for the exploration of novel reaction pathways and domino sequences, which allow for the rapid construction of complex molecular architectures from simple starting materials.

Domino reactions involving quinoline synthesis are well-documented. researchgate.netnih.govnih.govmdpi.com For instance, secondary amine-mediated domino reactions of dicyanoalkenes and enynals have been used to synthesize substituted quinolines. nih.gov While these methods focus on the formation of the quinoline ring itself, the principle of domino reactions can be extended to the functionalization of the pre-formed this compound scaffold.

A potential domino sequence could be initiated by a cross-coupling reaction at the C6-bromo position, followed by an intramolecular cyclization involving the methanamine group and a newly introduced functional group. For example, a palladium-catalyzed Sonogashira coupling with a propargyl alcohol derivative could be followed by an intramolecular addition of the amine to the alkyne, leading to a fused heterocyclic system.

Furthermore, the combination of the nucleophilic amine and the electrophilic potential at the C6 position (after conversion of the bromide to a more reactive species) could be exploited in intramolecular cyclization reactions to generate novel tricyclic structures. The development of such domino sequences would be highly valuable for generating molecular diversity for drug discovery and materials science applications.

Development of Advanced Materials Utilizing the Quinoline-Methanamine Scaffold

The quinoline scaffold is a privileged structure in the design of functional organic materials, particularly in the field of organic electronics. researchgate.net Quinoline derivatives have been utilized as emitters in organic light-emitting diodes (OLEDs) and as components of conductive polymers. nih.govtandfonline.comindexacademicdocs.orgresearchgate.netrsc.org

The this compound scaffold offers several handles for incorporation into polymeric structures. The primary amine can be used as a monomer in polymerization reactions, for example, through the formation of polyamides or polyimines. The bromine atom provides a site for post-polymerization modification or for polymerization via cross-coupling reactions.

The synthesis of quinoline-containing polymers has been reported, with applications in areas such as drug delivery and photochemical materials. nih.govtandfonline.comtandfonline.comnih.gov For instance, polymers with azomethine fragments containing quinoline moieties have been shown to exhibit photochromic properties. tandfonline.com By incorporating the this compound unit into a polymer backbone, it may be possible to develop new materials with tailored electronic, optical, or biological properties. The inherent fluorescence of the quinoline ring system, which can be modulated by substitution, is a particularly attractive feature for the development of novel sensors and imaging agents.

Material Class Polymerization/Functionalization Strategy Potential Application
Conductive PolymersElectropolymerization through the quinoline ring or amine groupOrganic Electronics
Photoactive PolymersIncorporation into polymers with photochromic or fluorescent groupsOptical Switches, Sensors
Luminescent MaterialsUse as an emitter or host in OLEDsDisplay Technology
Polymeric Drug Delivery SystemsPolymerization through the amine functionalityControlled Release Formulations

Q & A

Q. What are the recommended synthetic routes for (6-Bromoquinolin-2-YL)methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves bromination of the quinoline core followed by functionalization of the 2-position with a methanamine group. For example, bromination can be achieved using bromine in acetic acid under controlled temperatures (40–60°C) to avoid over-bromination . Subsequent introduction of the methanamine group may employ reductive amination or nucleophilic substitution, with optimization of reaction time (12–24 hours) and temperature (80–100°C) to enhance yield. Solvent selection (e.g., DMF or THF) and catalysts like palladium for cross-coupling reactions can further improve efficiency .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the quinoline backbone and bromine/amine substituents. Aromatic protons typically appear at δ 7.5–9.0 ppm, while the methanamine group resonates at δ 2.5–3.5 ppm .
  • HPLC-MS : To assess purity (>95%) and molecular weight (theoretical MW: 237.08 g/mol). Use a C18 column with a methanol/water gradient (70:30 to 95:5 over 20 minutes) .
  • Elemental Analysis : Validate empirical formula (C10_{10}H9_{9}BrN2_2) with <0.5% deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during the characterization of this compound?

  • Methodological Answer : Contradictions (e.g., unexpected peaks in NMR or inconsistent mass data) require iterative validation:

Repetition under standardized conditions : Ensure consistent sample preparation and instrument calibration .

2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity between the bromoquinoline and methanamine groups .

X-ray Crystallography : Resolve structural ambiguities by determining the crystal lattice, though this requires high-purity crystals .

Q. What strategies are effective for introducing additional functional groups to this compound?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh3_3)4_4 (5 mol%), K2_2CO3_3, and boronic acids in dioxane/water (3:1) at 90°C .
  • Electrophilic Substitution : Introduce nitro or sulfonic groups at the 4-position of quinoline using HNO3_3/H2_2SO4_4 (0–5°C) .
  • Amine Functionalization : React the methanamine group with acyl chlorides or sulfonyl chlorides in dichloromethane (room temperature, 2–4 hours) .

Q. How does the bromine substituent influence the biological activity of this compound in drug discovery?

  • Methodological Answer : The bromine atom enhances lipophilicity (logP ~2.8), improving membrane permeability. Its electron-withdrawing effect stabilizes interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors). To evaluate:

SAR Studies : Synthesize analogs with Cl, F, or H at the 6-position and compare IC50_{50} values in enzymatic assays .

Molecular Docking : Map bromine’s role in binding to targets like DNA topoisomerases using AutoDock Vina .

Metabolic Stability Tests : Assess bromine’s impact on CYP450-mediated degradation using liver microsomes .

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